molecular formula C7H2F4N2 B8531856 2-Aminotetrafluorobenzonitrile CAS No. 16582-99-3

2-Aminotetrafluorobenzonitrile

Cat. No.: B8531856
CAS No.: 16582-99-3
M. Wt: 190.10 g/mol
InChI Key: IQLNTAINVXUGDV-UHFFFAOYSA-N
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Description

2-Aminotetrafluorobenzonitrile is a useful research compound. Its molecular formula is C7H2F4N2 and its molecular weight is 190.10 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Anticancer Research
2-Aminotetrafluorobenzonitrile has been identified as a potential inhibitor of hypoxia-inducible factor-2 alpha (HIF-2α), a transcription factor implicated in various cancers, including renal cancer and glioblastoma. The inhibition of HIF-2α can disrupt tumor growth and angiogenesis, making this compound a candidate for developing novel cancer therapies. Research indicates that compounds targeting HIF-2α may also be effective against other malignancies such as neuroblastoma and pheochromocytomas .

Case Study: HIF-2α Inhibition
A patent describes the synthesis of this compound derivatives that exhibit significant inhibitory activity against HIF-2α. These derivatives were tested in vitro and demonstrated promising results in reducing cell proliferation in cancer cell lines . This application highlights the compound's potential as a lead structure for drug development.

Organic Synthesis

Intermediate in Chemical Reactions
In organic synthesis, this compound serves as an important intermediate for synthesizing various fluorinated compounds. Its reactivity allows it to participate in diverse chemical transformations, including nucleophilic substitutions and coupling reactions. This versatility makes it valuable for producing agrochemicals, pharmaceuticals, and specialty chemicals.

Data Table: Chemical Transformations Involving this compound

Reaction TypeProduct TypeReference
Nucleophilic substitutionFluorinated aminesPatent US20220119345A1
Coupling reactionsBiologically active compoundsPatent WO2008042066A1
Formation of heterocyclesNovel drug candidatesResearchGate Publication

Materials Science

Fluorinated Polymers
The incorporation of this compound into polymer matrices enhances the thermal stability and chemical resistance of materials. Fluorinated polymers are widely used in coatings, adhesives, and sealants due to their unique properties such as low surface energy and high durability.

Case Study: Polymer Applications
Research has shown that polymers modified with fluorinated compounds exhibit improved performance in harsh environments, making them suitable for aerospace and automotive applications. The use of this compound in these formulations can lead to advancements in material science by creating more resilient materials .

Environmental Applications

Potential Use in Green Chemistry
The synthesis of this compound can be optimized to minimize waste and reduce environmental impact. Its role as a stabilizer in fluoroolefins suggests potential applications in developing environmentally friendly refrigerants and blowing agents that have lower global warming potential compared to traditional substances .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-aminotetrafluorobenzonitrile to improve yield and purity?

Q. How can contradictory data from different characterization methods (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., fluorine’s magnetic anisotropy in NMR) or crystal packing in X-ray data. To resolve:

Perform variable-temperature NMR to assess conformational flexibility.

Use computational chemistry (DFT calculations) to model electronic environments and compare with experimental data .

Validate purity via HPLC with fluorinated-phase columns (detection limit: 0.1% impurities) .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Methodological Answer : Fluorine’s electron-withdrawing nature increases reactivity at the amino group. Strategies include:

  • Protecting Groups : Use Boc (tert-butoxycarbonyl) to shield the amine during electrophilic substitution .
  • Low-Temperature Reactions : Conduct reactions at –20°C to suppress unwanted nucleophilic attacks.
  • Catalyst Screening : Palladium or nickel catalysts minimize dehalogenation side reactions in cross-couplings .

Q. How does the electronic effect of tetrafluorination influence the compound’s reactivity in heterocycle synthesis?

  • Methodological Answer : The tetrafluoro motif enhances electrophilicity at the nitrile group, facilitating cyclization with nucleophiles (e.g., thiols or amines). For example:

  • React with o-phenylenediamines under CO2_2 atmosphere to form fluorinated benzimidazoles, leveraging the nitrile’s polarization .
  • Use microwave-assisted synthesis to accelerate ring closure while minimizing thermal degradation .

Q. Safety and Handling

Q. What are the best practices for handling this compound to ensure laboratory safety?

  • Methodological Answer :

  • Storage : Keep in amber vials under argon at 2–8°C to prevent photodegradation and moisture absorption .
  • PPE : Wear nitrile gloves, face shields, and full-body lab coats. Use fume hoods for weighing and reactions .
  • Waste Disposal : Neutralize with dilute NaOH before incineration to avoid toxic HF release .

Q. Data Contradiction Analysis

Q. Why might reported melting points vary across studies, and how should researchers address this?

  • Methodological Answer : Variations arise from impurities or polymorphic forms. To standardize:

Perform DSC (Differential Scanning Calorimetry) with a heating rate of 5°C/min.

Compare results with high-purity commercial standards (e.g., >98% purity by GC) .

Properties

CAS No.

16582-99-3

Molecular Formula

C7H2F4N2

Molecular Weight

190.10 g/mol

IUPAC Name

2-amino-3,4,5,6-tetrafluorobenzonitrile

InChI

InChI=1S/C7H2F4N2/c8-3-2(1-12)7(13)6(11)5(10)4(3)9/h13H2

InChI Key

IQLNTAINVXUGDV-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)F)F)F)N

Origin of Product

United States

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